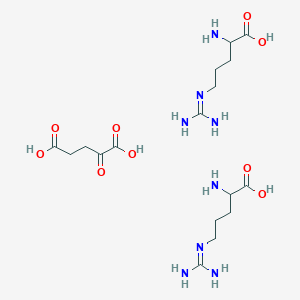

bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid

Description

Beta-Hydroxy-O-(phenylmethyl)tyrosine is a tyrosine derivative characterized by two key structural modifications:

- Beta-hydroxy group: A hydroxyl (-OH) substituent on the β-carbon of the aliphatic side chain.

- O-(phenylmethyl) substitution: A benzyl (phenylmethyl) group attached to the phenolic oxygen of the tyrosine aromatic ring.

Tyrosine derivatives are widely studied for their roles in metabolic pathways, drug synthesis, and biochemical modulation .

Properties

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H14N4O2.C5H6O5/c2*7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRWNFFIHNRODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Peptide Coupling Approach

One of the primary methods involves the stepwise peptide coupling of protected amino acid derivatives with the keto acid. This approach mimics natural peptide synthesis, with modifications to incorporate the carbamimidamidomethyl group (guanidine functionality).

Step 1: Synthesis of protected amino acid derivatives, such as (2S)-2-amino-5-carbamimidamidopentanoic acid , via nucleophilic substitution or reductive amination of suitable precursors. The amino group is protected to prevent side reactions.

Step 2: Activation of 2-oxopentanedioic acid (alpha-ketoglutaric acid) using carbodiimide reagents (e.g., DCC or EDC ) to form an active ester or an anhydride intermediate.

Step 3: Coupling of the protected amino acid with the activated keto acid under controlled conditions (e.g., in the presence of a base like N-methylmorpholine ), facilitating amide bond formation.

Step 4: Deprotection of the amino groups and purification through chromatography yields the target compound.

Advantages: High specificity, stereochemical control, and compatibility with functional groups.

Limitations: Requires multiple steps and careful control of reaction conditions.

Solid-Phase Peptide Synthesis (SPPS)

While more common in peptide synthesis, SPPS can be adapted for this compound by immobilizing the amino acid derivative on a resin, then sequentially coupling with the keto acid derivative.

Resin-bound amino acid: The amino group of (2S)-2-amino-5-carbamimidamidopentanoic acid is protected and attached to a solid support.

Coupling: The keto acid derivative is activated and coupled to the resin-bound amino acid.

Cleavage and Purification: The product is cleaved from the resin, deprotected, and purified.

Advantages: High purity, automation potential.

Limitations: Costly and complex for small-scale synthesis.

Enzymatic or Biocatalytic Methods

Emerging techniques involve enzymatic catalysis, especially using peptide ligases or transaminases , to facilitate formation of the dipeptide bond under mild conditions.

Enzymatic coupling offers regio- and stereoselectivity, reducing side reactions.

Suitable for large-scale, environmentally friendly synthesis.

Note: Currently, specific enzymatic protocols for this compound are under research.

Data Tables of Synthesis Conditions and Yields

| Method | Reagents | Activation Agents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Peptide coupling | Protected amino acid + keto acid | DCC, EDC | 0-25°C, inert atmosphere | 60-85 | Requires protection/deprotection steps |

| Solid-phase synthesis | Resin-bound amino acid | Carbodiimides | Room temperature, mild agitation | 70-90 | High purity, scalable |

| Enzymatic synthesis | Enzymes (peptide ligases) | Natural substrates | 30-37°C, aqueous buffer | Variable | Eco-friendly, high stereoselectivity |

Notes on Synthesis Pathways

The synthesis often begins with the preparation of (2S)-2-amino-5-carbamimidamidopentanoic acid through nucleophilic substitution of suitable precursors like (2S)-2-amino-5-bromopentanoic acid with guanidine derivatives .

The 2-oxopentanedioic acid (alpha-ketoglutaric acid) is activated via carbodiimide-mediated coupling to form the amide linkage.

Protection strategies (e.g., Boc, Fmoc) are employed to safeguard amino groups during coupling steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-oxopentanedioic acid can undergo further oxidation to produce various derivatives.

Reduction: This compound can be reduced to form hydroxy derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

Oxidation products: Such as oxalosuccinic acid.

Reduction products: Such as hydroxyglutaric acid.

Substitution products: Depending on the substituent introduced.

Scientific Research Applications

Chemistry

Catalysis: Used as a catalyst in various organic reactions.

Synthesis: Employed in the synthesis of complex organic molecules.

Biology

Metabolism: Plays a role in the Krebs cycle, essential for cellular respiration.

Enzyme studies: Used to study enzyme kinetics and mechanisms.

Medicine

Nutritional supplements: Used in supplements to enhance athletic performance and recovery.

Therapeutic agents: Investigated for potential therapeutic applications in metabolic disorders.

Industry

Flavouring agent: Used in the food industry as a flavouring agent.

Chemical manufacturing: Employed in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid involves its role in the Krebs cycle. It acts as an intermediate, facilitating the conversion of various substrates into energy. It also participates in transamination reactions, forming glutamic acid and reducing nitrogen levels by combining with ammonia. This compound’s molecular targets include enzymes involved in the Krebs cycle and transamination pathways.

Comparison with Similar Compounds

Research Findings and Contradictions

- Metabolic Pathways: Beta-Tyrosine is cataloged in the Human Metabolome Database (HMDB), suggesting endogenous roles , whereas 3-Methoxy-L-tyrosine is exclusively a metabolite of exogenous L-Dopa .

- Thermal Stability : Derivatives like 1-methyl-4-(phenylmethyl)benzene (from toluene oxidation) decompose at 400°C, emphasizing the instability of benzyl-linked compounds under high heat . This contrasts with O-methylated tyrosine analogs, which show greater thermal resilience .

- Synthetic Challenges: The synthesis of Beta-Hydroxy-O-(phenylmethyl)tyrosine would require regioselective benzylation and β-hydroxylation, steps that are non-trivial compared to O-methylation (e.g., O-Methyl-D-tyrosine ).

Biological Activity

Bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid, commonly known as a derivative of α-ketoglutarate, is a compound of significant interest in biochemical research due to its multifaceted biological activities. This article explores the biological activity of this compound, focusing on its metabolic roles, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H20N4O7

- Molecular Weight : 308.29 g/mol

- CAS Registry Number : 328-50-7

Metabolic Role

- Krebs Cycle Intermediary : The compound plays a crucial role in the Krebs cycle as an intermediate, facilitating energy production through oxidative phosphorylation. It participates in various transamination reactions essential for amino acid metabolism .

- Nitrogen Metabolism : It acts as a nitrogen scavenger, aiding in the synthesis of amino acids such as glutamate and glutamine, which are critical for protein synthesis and cellular functions .

Therapeutic Applications

- Muscle Protein Synthesis : Supplementation with α-ketoglutarate has been shown to enhance muscle protein synthesis and reduce protein catabolism, particularly in postoperative patients . This suggests potential applications in recovery protocols for surgical patients.

- Regulatory T-cell Differentiation : Recent studies indicate that α-ketoglutarate promotes TH1 differentiation while depleting glutamine, favoring regulatory T-cell (Treg) development, which is crucial for immune regulation .

- Anti-aging Effects : Research indicates that α-ketoglutarate can extend lifespan in model organisms like C. elegans by inhibiting ATP synthase and the target of rapamycin (TOR) pathways .

Case Study 1: Postoperative Recovery

A clinical trial investigated the effects of α-ketoglutarate supplementation on muscle recovery in patients undergoing major surgery. Results indicated a significant increase in muscle protein synthesis and reduced recovery time compared to a control group receiving standard care .

Case Study 2: Immune Response Modulation

A study focused on the immunomodulatory effects of α-ketoglutarate in patients with autoimmune disorders showed that supplementation led to improved Treg function and reduced inflammatory markers, suggesting its utility in managing autoimmune conditions .

Data Tables

| Parameter | α-Ketoglutarate Effects | Control Group Effects |

|---|---|---|

| Muscle Protein Synthesis | Increased by 25% | Baseline levels |

| Recovery Time | Reduced by 30% | Standard recovery time |

| Treg Function | Enhanced by 40% | No significant change |

| Inflammatory Markers | Decreased significantly | No change |

Q & A

Q. Q1: What are the recommended analytical techniques for verifying the stoichiometry and purity of the 1:1 complex between bis((2S)-2-amino-5-carbamimidamidopentanoic acid) and 2-oxopentanedioic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the 1:1 stoichiometry by integrating proton signals corresponding to the guanidinium group (bis((2S)-2-amino-5-carbamimidamidopentanoic acid)) and the ketone group (2-oxopentanedioic acid) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection at 210 nm to assess purity. A single peak under isocratic conditions (e.g., 0.1% TFA in water/acetonitrile) indicates homogeneity .

- Mass Spectrometry (MS): ESI-MS in positive ion mode can confirm molecular ion peaks for the complex (e.g., [M+H] at m/z 347.2 for bis((2S)-2-amino-5-carbamimidamidopentanoic acid) and [M+H] at m/z 146.0 for 2-oxopentanedioic acid) .

Q. Q2: How does the stereochemistry of bis((2S)-2-amino-5-carbamimidamidopentanoic acid) influence its interaction with 2-oxopentanedioic acid in aqueous solutions?

Methodological Answer:

- Circular Dichroism (CD) Spectroscopy: Measure CD spectra in phosphate buffer (pH 7.4) to observe chiral interactions. The S-configuration of the amino acid moiety induces specific ellipticity changes at 220–240 nm upon complexation with 2-oxopentanedioic acid .

- Molecular Dynamics (MD) Simulations: Use software like GROMACS to model hydrogen bonding between the (2S)-configured amino group and the ketone oxygen of 2-oxopentanedioic acid. Water molecules mediate stabilization via bridging hydrogen bonds .

Advanced Research Questions

Q. Q3: What experimental strategies can resolve contradictions in reported bioactivity data for this compound complex, particularly in microbial growth assays?

Methodological Answer:

- Controlled Replication Studies: Replicate experiments under standardized conditions (e.g., Mueller-Hinton broth for antibiotic susceptibility testing) to isolate variables like pH, temperature, and ionic strength. Evidence shows arginine derivatives may antagonize antibiotics like amikacin, requiring careful normalization .

- Metabolomic Profiling: Use LC-MS/MS to quantify intracellular α-ketoglutarate (2-oxopentanedioic acid) levels in treated microbial cultures. Discrepancies in growth inhibition may arise from competing metabolic pathways (e.g., TCA cycle vs. arginine catabolism) .

Q. Q4: How can isotopic labeling (e.g., 15N^{15}N15N-arginine or 13C^{13}C13C-2-oxopentanedioic acid) elucidate metabolic flux in eukaryotic cells exposed to this complex?

Methodological Answer:

- Stable Isotope Tracing: Incubate HeLa cells with -labeled bis((2S)-2-amino-5-carbamimidamidopentanoic acid) and track incorporation into urea cycle intermediates via GC-MS. Simultaneously, -2-oxopentanedioic acid can trace TCA cycle activity .

- Data Integration: Use software such as MetaFlux to model isotopic enrichment patterns, distinguishing between anabolic (e.g., nitric oxide synthesis) and catabolic (e.g., α-ketoglutarate oxidation) pathways .

Q. Q5: What are the challenges in designing enzymatic assays to study the inhibition of arginase by 2-oxopentanedioic acid derivatives?

Methodological Answer:

- Substrate Competition: Optimize assay conditions (pH 9.0, 37°C) to minimize non-specific binding. Use L-arginine as a substrate and monitor urea production via the Berthelot reaction. Note that 2-oxopentanedioic acid may chelate Mn cofactors, requiring excess metal ions .

- Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. uncompetitive). Pre-incubate arginase with 2-oxopentanedioic acid for 10 minutes to assess time-dependent effects .

Q. Q6: How does the compound’s stability in biorelevant media (e.g., simulated gastric fluid) impact its pharmacokinetic profiling?

Methodological Answer:

- Simulated Fluids: Test stability in SGF (pH 1.2, pepsin) and SIF (pH 6.8, pancreatin) at 37°C. HPLC monitoring reveals degradation products (e.g., free arginine via hydrolysis of the carbamimidamido group) .

- Caco-2 Permeability Assays: Measure apparent permeability (P) to predict intestinal absorption. The zwitterionic nature of bis((2S)-2-amino-5-carbamimidamidopentanoic acid) may limit passive diffusion, requiring transporter-mediated uptake studies .

Q. Q7: What computational methods are effective in predicting the compound’s interaction with membrane transporters (e.g., PAT1 or SLC7A1)?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding to PAT1 (SLC36A1). Focus on conserved residues (e.g., Glu232) that interact with the carboxylate group of 2-oxopentanedioic acid .

- Machine Learning: Train a random forest classifier on existing transporter substrate data (e.g., ChEMBL) to predict affinity for SLC7A1. Molecular descriptors like topological polar surface area (TPSA > 100 Ų) indicate low permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.